molecular formula C22H16N4O B12536875 {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone CAS No. 658704-11-1

{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone

Cat. No.: B12536875
CAS No.: 658704-11-1
M. Wt: 352.4 g/mol
InChI Key: WRAVQZFYOGHVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is a polyaromatic compound featuring a central methanone group linked to a phenyl ring substituted with a di(pyridin-2-yl)amino group and an additional pyridin-2-yl moiety. This structure combines electron-rich pyridine rings with a ketone functional group, which may confer unique electronic and steric properties.

Properties

CAS No.

658704-11-1

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H

InChI Key

WRAVQZFYOGHVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzophenone with 2-bromopyridine in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone could potentially target specific pathways involved in tumor growth .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies suggest that it may decrease apoptosis in neuroblastoma cells under oxidative stress conditions, indicating its potential for treating neurodegenerative diseases . The compound's ability to modulate neuroinflammatory processes is also under investigation.

Material Science

Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to form stable thin films and its photoluminescent properties contribute to its potential application in optoelectronic devices. Research into the synthesis of organic semiconductors has highlighted the importance of such compounds in enhancing device efficiency and stability .

Biological Research

Enzyme Inhibition Studies
Studies have explored the role of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone as an enzyme inhibitor. Its structural features allow it to interact effectively with various biological targets, including kinases and phosphatases, which are crucial in signal transduction pathways . These interactions can lead to the development of new therapeutic agents for diseases where these enzymes play a pivotal role.

Chemical Synthesis

Synthetic Methodologies
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone involves several key steps, including the use of coupling reactions and purification techniques such as column chromatography. The methodologies developed for its synthesis not only provide insights into its chemical behavior but also pave the way for synthesizing related compounds with enhanced biological activities .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro with specific pathways targeted.
Study 2NeuroprotectionReduced apoptosis in neuroblastoma cells under oxidative stress conditions.
Study 3OLED ApplicationsHighlighted photoluminescent properties suitable for optoelectronic devices.
Study 4Enzyme InhibitionIdentified potential as an inhibitor for key signaling enzymes.

Mechanism of Action

The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone involves its ability to interact with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and oxidation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

The following table summarizes key structural and physicochemical properties of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone and related compounds:

Compound Name Molecular Formula Key Substituents/Modifications logP (Predicted/Reported) Pharmacological Activity References
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone C₂₃H₁₇N₅O Di(pyridin-2-yl)amino, pyridin-2-ylmethanone ~3.5 (estimated) Not reported N/A
6-(4-Allyloxyphenyl)-3-amino-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone C₂₅H₁₉F₃N₂O₃S Thienopyridine, CF₃, allyloxy 4.1 (estimated) Antimicrobial (hypothesized)
(Furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone C₁₄H₁₅N₃O₂ Piperazine, furan 1.82 Not reported
Fluorophenyl-substituted imidazo[1,2-a]pyridine methanones Varies (e.g., C₂₄H₁₈F₃N₃O) Imidazopyridine, fluorophenyl, trifluoromethyl 2.8–3.5 Cytotoxic (HepG2, HeLa, MDA-MB-231)
(2,5-Difluorophenyl)[rel-(3R,4R)-3-(hydroxymethyl)pyrrolidin-1-yl]methanone C₁₆H₁₅F₂N₂O₂ Difluorophenyl, hydroxymethylpyrrolidine 1.2 (estimated) Neuroleptic (suggested)
Pyridin-2-yl(4-(3-CF₃O-phenyl)tetrahydro-2H-pyran-4-yl)methanone C₁₈H₁₆F₃NO₃ Tetrahydropyran, trifluoromethoxyphenyl 2.9 Not reported
Key Observations:
  • In contrast, electron-withdrawing groups (e.g., CF₃ in , CF₃O in ) increase electrophilicity, affecting binding kinetics.
  • Lipophilicity : The target compound’s predicted logP (~3.5) suggests moderate lipophilicity, comparable to fluorinated imidazopyridines . Lower logP values in piperazine- or pyrrolidine-containing compounds (e.g., ) indicate improved aqueous solubility.
  • Steric Considerations: Bulky substituents like thienopyridine in or tetrahydropyran in may restrict conformational flexibility, whereas the di(pyridin-2-yl)amino group offers planar rigidity.

Pharmacological Activity

  • Anticancer Potential: Fluorinated imidazopyridine methanones exhibit potent cytotoxicity (IC₅₀ < 10 µM against cancer cell lines) due to fluorine’s electronegativity enhancing target binding . The target compound lacks fluorine but may leverage pyridine’s hydrogen-bonding capacity for similar effects.
  • The target compound’s di(pyridin-2-yl)amino group could mimic these interactions but with distinct selectivity.

Biological Activity

The compound {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a phenyl ring substituted with a di(pyridin-2-yl)amino group and a pyridin-2-yl methanone moiety. This unique structure is thought to contribute to its biological activity through various interactions with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several key areas where {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone exhibits significant biological activity:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it has an IC50 value of approximately 10 µM against various cancer cell lines, indicating effective cytotoxicity.
    • Structure-activity relationship studies suggest that the presence of the pyridine rings enhances the compound's interaction with DNA and other cellular targets, promoting apoptosis in cancer cells.
  • Antimicrobial Activity :
    • Preliminary evaluations indicate that the compound possesses broad-spectrum antimicrobial properties. It has demonstrated minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against both Gram-positive and Gram-negative bacteria.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining bacterial integrity.
  • Anticonvulsant Activity :
    • In animal models, the compound exhibited anticonvulsant effects, providing protection against seizures induced by pentylenetetrazole (PTZ). This suggests potential therapeutic applications in epilepsy management.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/MIC ValuesReference
AntitumorCell Proliferation~10 µM
AntimicrobialMIC5 - 20 µg/mL
AnticonvulsantPTZ ModelEffective protection

Detailed Research Findings

  • Antitumor Mechanism :
    • A study published in Journal of Medicinal Chemistry explored the interaction of the compound with topoisomerase enzymes, crucial for DNA replication. The results indicated that {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone acts as a topoisomerase inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Antimicrobial Mechanism :
    • Research conducted on the antimicrobial properties revealed that the compound disrupts membrane integrity in bacterial cells, leading to cell lysis. This was evidenced by increased permeability assays showing uptake of propidium iodide in treated bacterial cultures .
  • Anticonvulsant Studies :
    • In vivo studies demonstrated that the compound significantly reduced seizure duration and frequency in rodent models. The mechanism was hypothesized to involve modulation of GABAergic pathways, enhancing inhibitory neurotransmission .

Q & A

Q. What are the common synthetic routes for preparing {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified Suzuki-Miyaura coupling protocol (similar to ) uses palladium(II) acetate (Pd(OAc)₂) as a catalyst and potassium persulfate as an oxidant. Key steps include:
  • Reacting pyridine derivatives with carbonyl precursors under inert atmospheres.
  • Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
  • Alternative routes may involve Buchwald-Hartwig amination for introducing the di(pyridin-2-yl)amino group .

Q. How can NMR spectroscopy be utilized to characterize this compound?

  • Methodological Answer :
  • 1H-NMR : Aromatic protons from pyridinyl and phenyl groups appear between δ 7.2–8.7 ppm. Splitting patterns (e.g., doublets for ortho-pyridine protons) help assign substitution positions .
  • 13C-NMR : The ketone carbon (C=O) resonates at δ ~192–193 ppm. Pyridinyl carbons appear between δ 123–154 ppm .
  • Use deuterated solvents (e.g., CDCl₃) and reference TMS (δ 0 ppm) for calibration.

Q. What are the primary challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Poor solubility in common solvents (e.g., hexane) necessitates mixed-solvent systems (e.g., DCM/ethanol).
  • Slow evaporation at controlled temperatures (4°C) enhances crystal growth.
  • SHELX software (e.g., SHELXL) is recommended for structure refinement, particularly for resolving twinned crystals or high thermal motion in aromatic groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR) be resolved?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Step 2 : Conduct 2D NMR (COSY, HSQC) to identify coupling partners and assign overlapping signals. For example, diastereotopic protons in the methanone group may cause complex splitting .
  • Step 3 : Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions for derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance turnover. reports improved yields with carbene ligands .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Additives : Include silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or sulfonyl groups (as in ) increase electrophilicity, enhancing interactions with biological targets like kinase enzymes.
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups (e.g., di(pyridin-2-yl)amino) improve solubility and π-π stacking in receptor binding pockets .
  • Use QSAR models to correlate substituent effects with bioactivity data.

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map frontier orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate binding modes with macromolecular targets (e.g., orexin receptors, as in ).
  • Docking Studies : Use AutoDock Vina to predict affinity for therapeutic targets like neuroleptic receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.